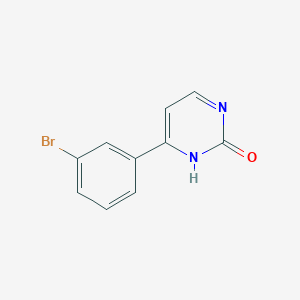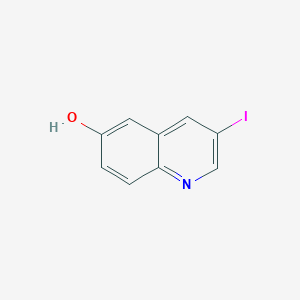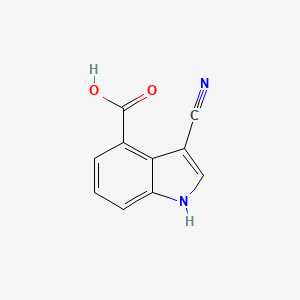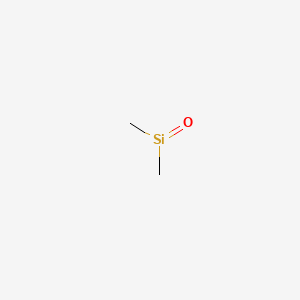
Polydimethylsiloxane
概要
説明
Polydimethylsiloxane, commonly known as PDMS, is a versatile silicone compound with a wide range of applications due to its unique physicochemical properties. It is a biologically inert polymer that has found uses in various fields such as analytical chemistry, biomedical implants, microscale lab-on-a-chip devices, and even in the manufacturing of organic solar cells . PDMS is known for its flexibility, low glass-transition temperature, thermal stability, chemical inertness, and high gas permeability, making it an ideal material for separation barriers and mechanical sensors like accelerometers .
Synthesis Analysis
The synthesis of PDMS and its derivatives can be complex, involving multiple steps and careful control of reaction conditions. For instance, the synthesis of well-defined polyethylene–polydimethylsiloxane–polyethylene triblock copolymers involves anionic polymerization followed by diimide-based hydrogenation of polybutadiene blocks . Another synthesis path for monotelechelic PDMS with a diol-end group includes anionic ring-opening polymerization, hydrosilylation, and epoxy addition, with each step confirmed by various spectroscopic and chromatographic techniques .
Molecular Structure Analysis
PDMS consists of a repeating unit of -Si(CH3)2O-, which imparts the material with its characteristic flexibility and other properties. The molecular structure of PDMS allows for the introduction of functional groups that can be used to attach drugs, thereby expanding its applications in the medical field . The flexibility of the PDMS chain, assisted by empty silicon d-orbitals, facilitates the formation of cyclic oligomers under certain thermal degradation conditions .
Chemical Reactions Analysis
PDMS undergoes various chemical reactions depending on the conditions. For example, thermal degradation of PDMS can result in the formation of cyclic oligomers at low temperatures or methane and oligomers at high temperatures, indicating competing degradation mechanisms . Functional groups can be introduced into PDMS to enable the attachment of drugs, which involves adding Si-H groups to unsaturated acids, amines, or alcohols .
Physical and Chemical Properties Analysis
PDMS exhibits a range of physical and chemical properties that make it suitable for diverse applications. Its low glass-transition temperature and high flexibility are advantageous for mechanical sensors such as capacitive accelerometers . The addition of PDMS to the casting solution of organic solar cells has been shown to improve power conversion efficiency and film morphology, leading to better device performance . PDMS's ability to form thin films and membranes through techniques like rapid prototyping further demonstrates its versatility in lab-on-a-chip applications . The modification of epoxy resins with PDMS containing isocyanate groups results in improved flexibility, reduced internal stress, and increased impact strength .
科学的研究の応用
Microfluidic Fluorescence Immunoassays
PDMS is used in high-throughput multi-antigen microfluidic fluorescence immunoassays, with a PDMS chip capable of performing multiple tests on several samples. This system has shown specificity and sensitivity for antigens like C-reactive protein and vascular endothelial growth factor, making it significant for point-of-care testing in medicine (Kartalov et al., 2006).
Rapid Prototyping
PDMS is used for direct rapid prototyping in lab-on-a-chip devices. Its properties, such as being biologically inert and having high gas permeabilities, make it ideal for creating complex device geometries for lab-on-a-chip applications (Femmer et al., 2014).
Biomedical Applications
In biomedicine, PDMS's biocompatible nature and biomechanical behavior similar to biological tissues allow for its use in microfluidic circuits, micro pumps, and optical systems (Victor et al., 2019).
Infrared Imaging
PDMS is used in creating composite films for short-wave infrared imaging. This low-cost approach has been applied for fluorescence imaging, demonstrating the potential for various scientific experiments (Wu et al., 2023).
Surface Engineering for Stem Cell Research
PDMS surfaces have been engineered with polydopamine to enhance mesenchymal stem cell adhesion and proliferation. This has significant implications for long-term cell analysis and mechanobiological studies (Chuah et al., 2015).
Microfluidic Device Fabrication
PDMS's ease of use and transparency make it a common material for constructing microfluidic devices. It offers various possibilities for creating novel devices (Friend & Yeo, 2010).
Underwater Bubble Manipulation
PDMS is utilized in manipulating underwater bubbles on microholed surfaces with gradient wettability. This finding has applications in fields like drug delivery and submarine gas collection (Chen et al., 2018).
Analytical Chemistry Applications
In analytical chemistry, PDMS is used as a stationary phase in gas chromatographic separations and in lab-on-a-chip devices for bio-analysis (Seethapathy & Górecki, 2012).
Sensor Applications
Due to its unique flexibility and stability, PDMS is suitable for micromachined mechanical and chemical sensors, including accelerometers and ion-selective field-effect transistors (Lötters et al., 1997).
Biomedical Engineering
PDMS's biocompatibility makes it widely used in biomedical engineering, particularly in microfluidics, electronic devices, and medical implants (Miranda et al., 2021).
Safety and Hazards
将来の方向性
Additive Manufacturing (AM) processes for PDMS microfluidic devices are being explored. These processes are classified into the direct printing approach and the indirect printing approach . The focus is on the printed mold approach, which is a kind of the so-called replica mold approach or soft lithography approach . This approach is, in essence, casting PDMS materials with the mold which is printed .
作用機序
Target of Action
Dimethylsilanone, also known as Polydimethylsiloxane (PDMS), is a silicone polymer that doesn’t have a specific biological target. It’s primarily used for its physical properties rather than its interactions with biological systems .
Mode of Action
PDMS is an inert, non-toxic, and non-flammable material . It doesn’t interact directly with biological targets but influences systems through its physical properties. For instance, it’s used in medical devices for its biocompatibility and in cosmetics for its ability to create a barrier on the skin .
Biochemical Pathways
PDMS doesn’t participate in any known biochemical pathways due to its inert nature . It’s worth noting that the elusive organosilicon compound, dimethylsilanone, is generated from pdms over a broad temperature range .
Pharmacokinetics
It’s generally considered to have low bioavailability due to its large molecular size and hydrophobic nature .
Result of Action
As an inert compound, PDMS doesn’t have direct molecular or cellular effects. Its effects are primarily physical, such as providing lubrication, creating barriers, or serving as a medium for other substances .
Action Environment
Environmental factors can influence the action of PDMS. For example, the presence of nano-oxides can catalyze the generation of dimethylsilanone from PDMS . Additionally, PDMS’s properties, such as its viscosity and elasticity, can be influenced by temperature .
特性
IUPAC Name |
dimethyl(oxo)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6OSi/c1-4(2)3/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUDSDUUJXTXSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274001, DTXSID001349043 | |
| Record name | Silane, dimethyloxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silyloxy, dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001349043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethylpolysiloxane is a colorless odorless liquid, Floats on water. (USCG, 1999), COLOURLESS OILY LIQUID. | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | DIMETHYLPOLYSILOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8567 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | POLYDIMETHYLSILOXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0318 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
greater than 300 °F at 760 mmHg (USCG, 1999) | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | DIMETHYLPOLYSILOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8567 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
275 to 635 °F (USCG, 1999), >110 °C | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | DIMETHYLPOLYSILOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8567 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | POLYDIMETHYLSILOXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0318 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | POLYDIMETHYLSILOXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0318 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.98 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.91-1.0 | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | DIMETHYLPOLYSILOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8567 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | POLYDIMETHYLSILOXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0318 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Dimethyloxosilane | |
CAS RN |
9016-00-6, 47956-45-6, 113540-54-8, 94363-18-5 | |
| Record name | DIMETHYLPOLYSILOXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8567 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silane, dimethyloxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=47956-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyloxosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047956456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dimethyloxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silyloxy, dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001349043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyloxosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly[oxy(dimethylsilylene)] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | dimethyloxosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dimethylsilanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQ8X4B6MN9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | POLYDIMETHYLSILOXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0318 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-50 °C | |
| Record name | POLYDIMETHYLSILOXANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0318 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula of Polydimethylsiloxane?
A1: Polydimethylsiloxane is a polymer, meaning it is made up of repeating structural units. The repeating unit for PDMS is (C2H6OSi)n. The "n" signifies that this unit repeats many times within the polymer chain.
Q2: What spectroscopic techniques are commonly used to characterize Polydimethylsiloxane?
A2: Researchers frequently employ Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the composition of Polydimethylsiloxane. FTIR helps identify functional groups present in the polymer, while NMR provides insights into the arrangement of atoms and their connectivity within the PDMS molecule. []
Q3: How does the molecular weight of Polydimethylsiloxane influence its properties?
A3: The molecular weight of PDMS significantly affects its physical state and properties. Lower molecular weight PDMS exists as a fluid, often used in lubricants or cosmetics. Higher molecular weight PDMS forms a rubbery solid, suitable for applications like sealants or molds. []
Q4: How does Polydimethylsiloxane behave under high temperatures?
A4: PDMS exhibits excellent thermal stability, maintaining its properties over a wide temperature range. This stability makes it suitable for applications requiring resistance to heat degradation, such as in high-temperature gaskets and seals. [, ]
Q5: Can Polydimethylsiloxane be blended with other polymers?
A5: Yes, PDMS can be blended with other polymers like polycarbonate (PC) to modify material properties. For instance, incorporating PDMS into PC improves the impact resistance of the resulting composite material. []
Q6: What makes Polydimethylsiloxane suitable for microfluidic applications?
A6: PDMS's elastomeric nature and ease of fabrication make it ideal for microfluidic devices. Its ability to be molded into intricate patterns with high precision makes it invaluable for creating microchannels, chambers, and other microfluidic components. [, ]
Q7: How does Polydimethylsiloxane contribute to water resistance in coatings?
A7: The hydrophobic nature of PDMS makes it an excellent water-repellent material. When incorporated into coatings or surface treatments, PDMS creates a barrier that repels water, preventing absorption and enhancing water resistance. [, ]
Q8: How is Polydimethylsiloxane employed in triboelectric nanogenerators?
A8: PDMS, especially when combined with polytetrafluoroethylene, can be 3D printed into complex structures used in triboelectric nanogenerators. The composite material's elasticity and electron affinity make it suitable for converting mechanical energy into electrical energy through contact electrification. []
Q9: What role does Polydimethylsiloxane play in drug delivery systems?
A9: PDMS's biocompatibility and oxygen permeability make it suitable for drug delivery applications. It can be fabricated into microparticles, nanoparticles, or devices that encapsulate and release drugs in a controlled manner. [, , ]
Q10: How is Polydimethylsiloxane used in the treatment of vesicoureteral reflux (VUR)?
A10: In the medical field, a specific formulation of PDMS is used as an injectable implant for the endoscopic treatment of VUR in children. The procedure involves injecting the implant beneath the ureteral meatus to prevent the backflow of urine from the bladder into the ureters. []
Q11: How does the presence of Polydimethylsiloxane impact food packaging?
A11: While generally considered safe, PDMS oligomers can migrate from silicone baking molds into foodstuffs. Research has shown this migration is influenced by factors like fat content and repeated use. []
Q12: Can Polydimethylsiloxane be used to enhance thermal conductivity in electronic devices?
A12: Yes, incorporating expanded graphite (EG) into a PDMS matrix creates a composite material with enhanced thermal conductivity. The EG provides a conductive path for heat dissipation, making the composite suitable for thermal management applications in electronic devices. []
Q13: How is Polydimethylsiloxane analyzed in environmental samples?
A13: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used to detect and quantify PDMS oligomers in environmental samples, such as water or soil. []
Q14: What are the environmental concerns associated with Polydimethylsiloxane?
A14: While generally considered inert, the persistence of PDMS in the environment raises concerns about its long-term impact. Research is ongoing to understand its degradation pathways and potential effects on ecosystems. []
Q15: How is headspace solid-phase microextraction (HS-SPME) used to analyze volatiles in systems containing Polydimethylsiloxane?
A15: HS-SPME, coupled with GC-MS, is valuable for analyzing volatile compounds in various matrices, including those containing PDMS. Researchers can investigate the release or absorption of volatiles by PDMS-based materials, providing insights into their behavior and potential applications. []
Q16: What are the future directions for research on Polydimethylsiloxane?
A16: Research on Polydimethylsiloxane continues to explore its potential in diverse fields:
- Enhancing Biocompatibility and Biodegradability: Developing modified PDMS materials with improved biocompatibility and controlled biodegradation for biomedical applications. [, ]
- Tailoring Mechanical Properties: Investigating new fabrication techniques and additives to precisely tune the mechanical properties of PDMS for specific applications. [, ]
- Improving Sustainability: Exploring sustainable synthesis pathways and recycling strategies to minimize the environmental impact of PDMS production and disposal. [, ]
- Expanding Applications in Flexible Electronics: Leveraging the unique properties of PDMS to develop next-generation flexible electronics, sensors, and energy harvesting devices. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




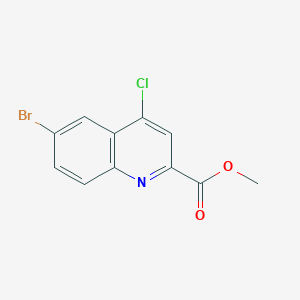


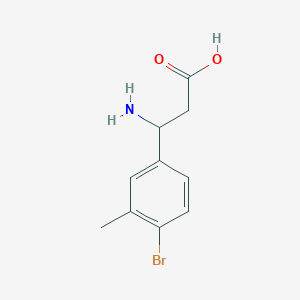

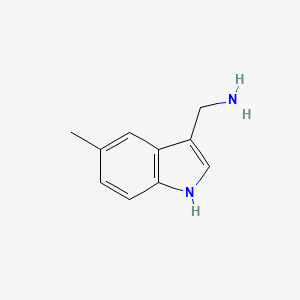

![(E)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-Dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B3030339.png)

